molecular formula C10H12Cl2N2O4S B241349 3,5-dichloro-2-hydroxy-N-(4-morpholinyl)benzenesulfonamide

3,5-dichloro-2-hydroxy-N-(4-morpholinyl)benzenesulfonamide

Cat. No. B241349
M. Wt: 327.18 g/mol
InChI Key: JKNJSNBQVYJXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-2-hydroxy-N-(4-morpholinyl)benzenesulfonamide, also known as DCMS, is a sulfonamide derivative that has been widely used in scientific research. DCMS is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.

Mechanism of Action

3,5-dichloro-2-hydroxy-N-(4-morpholinyl)benzenesulfonamide inhibits carbonic anhydrase by binding to the zinc ion at the active site of the enzyme. This prevents the conversion of carbon dioxide to bicarbonate, which leads to a decrease in the pH of the surrounding environment. This decrease in pH can have a variety of effects on biological processes, depending on the specific system being studied.
Biochemical and Physiological Effects:
3,5-dichloro-2-hydroxy-N-(4-morpholinyl)benzenesulfonamide has a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase can lead to a decrease in the pH of the extracellular fluid, which can have effects on ion transport, enzyme activity, and other biological processes. 3,5-dichloro-2-hydroxy-N-(4-morpholinyl)benzenesulfonamide has been shown to inhibit the growth of tumor cells and has been investigated as a potential anticancer agent. 3,5-dichloro-2-hydroxy-N-(4-morpholinyl)benzenesulfonamide has also been shown to have effects on the cardiovascular system, including a decrease in blood pressure and an increase in heart rate.

Advantages and Limitations for Lab Experiments

3,5-dichloro-2-hydroxy-N-(4-morpholinyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a potent inhibitor of carbonic anhydrase, which allows for the study of the effects of carbonic anhydrase inhibition on biological processes. 3,5-dichloro-2-hydroxy-N-(4-morpholinyl)benzenesulfonamide is also relatively easy to synthesize, which makes it readily available for use in experiments. However, there are also limitations to the use of 3,5-dichloro-2-hydroxy-N-(4-morpholinyl)benzenesulfonamide. It is not specific to a particular isoform of carbonic anhydrase, which can make it difficult to interpret results. Additionally, inhibition of carbonic anhydrase can have effects on a variety of biological processes, which can make it difficult to isolate the specific effects of 3,5-dichloro-2-hydroxy-N-(4-morpholinyl)benzenesulfonamide.

Future Directions

There are several future directions for research on 3,5-dichloro-2-hydroxy-N-(4-morpholinyl)benzenesulfonamide. One area of interest is the development of more specific inhibitors of carbonic anhydrase. This would allow for a more targeted approach to studying the effects of carbonic anhydrase inhibition on biological processes. Another area of interest is the investigation of the effects of 3,5-dichloro-2-hydroxy-N-(4-morpholinyl)benzenesulfonamide on the immune system. 3,5-dichloro-2-hydroxy-N-(4-morpholinyl)benzenesulfonamide has been shown to have anti-inflammatory effects, and further research in this area could lead to the development of new treatments for inflammatory diseases. Finally, the investigation of the effects of 3,5-dichloro-2-hydroxy-N-(4-morpholinyl)benzenesulfonamide on the central nervous system is an area of interest, as inhibition of carbonic anhydrase has been shown to have effects on neuronal activity.

Synthesis Methods

3,5-dichloro-2-hydroxy-N-(4-morpholinyl)benzenesulfonamide can be synthesized by reacting 3,5-dichloro-2-hydroxybenzenesulfonamide with morpholine in the presence of a base. The reaction yields 3,5-dichloro-2-hydroxy-N-(4-morpholinyl)benzenesulfonamide as a white crystalline solid with a melting point of 255-256°C.

Scientific Research Applications

3,5-dichloro-2-hydroxy-N-(4-morpholinyl)benzenesulfonamide has been used in a variety of scientific research applications. It is commonly used as a tool to study the role of carbonic anhydrase in various biological processes. 3,5-dichloro-2-hydroxy-N-(4-morpholinyl)benzenesulfonamide has been shown to inhibit the growth of tumor cells and has been investigated as a potential anticancer agent. 3,5-dichloro-2-hydroxy-N-(4-morpholinyl)benzenesulfonamide has also been used to study the effects of carbonic anhydrase inhibition on the cardiovascular system.

properties

Molecular Formula

C10H12Cl2N2O4S

Molecular Weight

327.18 g/mol

IUPAC Name

3,5-dichloro-2-hydroxy-N-morpholin-4-ylbenzenesulfonamide

InChI

InChI=1S/C10H12Cl2N2O4S/c11-7-5-8(12)10(15)9(6-7)19(16,17)13-14-1-3-18-4-2-14/h5-6,13,15H,1-4H2

InChI Key

JKNJSNBQVYJXEO-UHFFFAOYSA-N

SMILES

C1COCCN1NS(=O)(=O)C2=CC(=CC(=C2O)Cl)Cl

Canonical SMILES

C1COCCN1NS(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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